molecular formula C13H9F3O3S B3990457 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

Cat. No.: B3990457
M. Wt: 302.27 g/mol
InChI Key: LRESTZUIRDUKHT-UHFFFAOYSA-N
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Description

7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a synthetic organic compound that belongs to the class of thienochromenes This compound is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a thieno[2,3-c]chromen-4-one core

Scientific Research Applications

7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . More detailed safety information can be found in the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable coumarin derivative, the introduction of a trifluoromethyl group can be achieved through electrophilic substitution reactions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol as a solvent and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity. Green chemistry principles, such as the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-(trifluoromethyl)chromen-2-one: Similar in structure but with a hydroxy group instead of a methoxy group.

    7-methoxy-3-phenoxy-2-trifluoromethyl-chromen-4-one: Contains a phenoxy group, offering different chemical and biological properties.

Uniqueness

7-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is unique due to the combination of its thieno[2,3-c]chromen-4-one core with both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-methoxy-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3S/c1-18-6-2-3-7-8-5-10(13(14,15)16)20-11(8)12(17)19-9(7)4-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESTZUIRDUKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(=O)O2)SC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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